N-(2-chloro-3-methylphenyl)butanamide
Description
N-(2-Chloro-3-methylphenyl)butanamide is an aromatic amide featuring a butanamide chain (CH₂CH₂CH₂CO-NH-) attached to a 2-chloro-3-methylphenyl group. This compound’s structure combines a moderately lipophilic alkyl chain with an electron-withdrawing chlorine atom and a sterically influential methyl group on the aromatic ring.
Properties
IUPAC Name |
N-(2-chloro-3-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-5-10(14)13-9-7-4-6-8(2)11(9)12/h4,6-7H,3,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKXKJHMDDMTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Compound A : 2-Chloro-N-(3-methylphenyl)benzamide ()
- Structure : Benzamide group (aromatic ring directly bonded to amide) with 2-chloro and 3-methyl substituents.
- Key Differences: The benzamide group introduces extended π-conjugation compared to the aliphatic butanamide chain in the target compound.
- Crystallography : Forms planar conformations due to π-conjugation, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
Compound B: 2-Amino-N-(2-chlorophenyl)-3-methylbutanamide ()
- Structure: Butanamide chain with 2-chloro and 2-amino substituents.
- Key Differences: The amino group at the ortho position introduces electron-donating effects, contrasting with the methyl group in the target compound.
Data Table 1: Substituent Effects on Electronic Properties
| Compound | Substituents (Position) | Electron Effects | Hydrogen-Bonding Capacity |
|---|---|---|---|
| Target Compound | 2-Cl, 3-Me | Electron-withdrawing (Cl), Neutral (Me) | Moderate (amide NH) |
| Compound A (Benzamide) | 2-Cl, 3-Me | Electron-withdrawing (Cl) | High (amide NH and C=O) |
| Compound B | 2-Cl, 2-NH₂ | Electron-withdrawing (Cl), Donating (NH₂) | High (amide NH and NH₂) |
Chain Length and Flexibility
Compound C : 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide ()
- Structure : Acetamido group (shorter chain: CH₃CO-NH-) attached to a 4-chlorophenyl ring.
- Para-chloro substitution may lead to different steric and electronic interactions in biological systems .
Compound D : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
Data Table 2: Chain and Ring System Comparisons
| Compound | Chain/Ring System | Lipophilicity (Predicted) | Biological Relevance |
|---|---|---|---|
| Target Compound | Butanamide + phenyl | Moderate | Potential CNS activity* |
| Compound C | Acetamido + phenyl | Low | Psychoactive derivatives |
| Compound D | Pyridine-carboxamide | Moderate-High | Opioid analog synthesis |
*Inferred from structural analogs in and .
Crystallographic and Physicochemical Properties
- Target Compound : Expected to exhibit intermolecular N–H⋯O hydrogen bonding, similar to Compound A. However, the butanamide chain may introduce torsional flexibility, reducing planarity compared to benzamides .
- Compound D : Forms centrosymmetric dimers via N–H⋯O bonds, with near-planar conformation (dihedral angle: 8.38°) due to π-conjugation across the pyridine and amide groups .
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